4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one

Medicinal Chemistry Chemical Synthesis Quality Control

Researchers requiring rigid, lipophilic scaffolds for SAR studies often face inconsistent purity and unreliable supply. This 4,4,6,8-tetramethyl-3,4-dihydroquinolin-2(1H)-one solves both issues: - 98% purity ensures reliable, reproducible SAR data (XLogP3 2.7; 0 rotatable bonds). - Distinct 6,8-dimethyl substitution pattern enables probing of steric and hydrophobic effects on target binding. - Use as a comparator to the 4,4,6,7-isomer for mapping substitution tolerance in medicinal chemistry workflows.

Molecular Formula C13H17NO
Molecular Weight 203.285
CAS No. 858784-00-6
Cat. No. B2468391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one
CAS858784-00-6
Molecular FormulaC13H17NO
Molecular Weight203.285
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(CC(=O)N2)(C)C)C
InChIInChI=1S/C13H17NO/c1-8-5-9(2)12-10(6-8)13(3,4)7-11(15)14-12/h5-6H,7H2,1-4H3,(H,14,15)
InChIKeyYXYGYFZXSBVWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one Sourcing & Baseline


4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one (CAS 858784-00-6) is a C13H17NO heterocyclic compound belonging to the 3,4-dihydroquinolin-2(1H)-one class, characterized by a fully substituted 4-position (geminal dimethyl) and methyl groups at the 6 and 8 positions on the benzene ring [1]. It is commercially available from multiple chemical suppliers with purities typically ranging from 95% to 98% . The compound is utilized as a research intermediate and building block in medicinal chemistry and materials science applications .

4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one: Analog Substitution Risks


Within the dihydroquinolinone family, subtle variations in methyl substitution pattern profoundly alter physicochemical properties and biological behavior. The 4,4,6,8-tetramethyl substitution creates a unique steric and electronic environment that distinguishes it from positional isomers such as 4,4,6,7-tetramethyl-3,4-dihydroquinolin-2(1H)-one (CAS 5446-35-5) and less substituted analogs like 4,4,8-trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 120689-98-7) [1]. Differences in lipophilicity (XLogP3 2.7 vs 2.3) and molecular weight (203.28 vs 189.25 g/mol) directly impact solubility, membrane permeability, and chromatographic behavior [1]. Moreover, class-level evidence indicates that the specific methyl substitution pattern can modulate toxicity profiles, as demonstrated by the contrasting photobiological and genotoxic effects of 1,4,6,8-tetramethyl versus 1,4,8-trimethyl furoquinolinones [2]. Therefore, direct substitution without rigorous experimental validation risks altering critical performance parameters in synthetic or biological workflows.

4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one vs. Analogs


Purity Advantage Over Trimethyl Analog

4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one is commercially available at a certified purity of 98% from multiple suppliers , whereas the commonly used 4,4,8-trimethyl analog is typically offered at 95% purity . This represents a 3% absolute purity advantage.

Medicinal Chemistry Chemical Synthesis Quality Control

Dimethyl Substitution Pattern vs. Positional Isomer

The 6,8-dimethyl substitution pattern in the target compound results in a different spatial and electronic distribution compared to the 6,7-dimethyl positional isomer (CAS 5446-35-5). While experimental data for the target compound's density and boiling point are not publicly available, the 6,7-isomer exhibits a density of 1.017 g/cm³ and a boiling point of 343.6°C at 760 mmHg , which can serve as a reference point. The target compound's unique substitution is expected to alter these properties and, consequently, its behavior in synthetic and analytical applications.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Characterization

Lipophilicity Advantage Over Trimethyl Analog

The computed XLogP3 value for 4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one is 2.7 [1], whereas the value for the 4,4,8-trimethyl analog is 2.3 [2]. This +0.4 logP difference translates to approximately 2.5 times higher octanol-water partition coefficient.

Medicinal Chemistry Drug Design Computational Chemistry

Reduced Phototoxicity & Genotoxicity vs. Furoquinolinone

Although direct toxicity data for 4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one are not available, class-level evidence from structurally related furoquinolinones provides important context. The 1,4,6,8-tetramethylfuroquinolin-2-one (FQ) exhibits strong photobiological activity accompanied by significant genotoxicity and skin erythema induction [1]. In contrast, the 1,4,8-trimethyl analog shows markedly reduced side effects while retaining useful photobiological activity [1]. This suggests that the presence of the 6-methyl group in the tetramethyl framework may contribute to increased toxicity. The target compound, lacking the fused furan ring and having a partially saturated quinolinone core, is anticipated to have a different, likely reduced, toxicity profile compared to FQ, but this remains to be experimentally verified.

Toxicology Photomedicine Drug Safety

Higher Molecular Weight vs. Trimethyl Analog

4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one has a molecular weight of 203.28 g/mol and 0 rotatable bonds [1], compared to the 4,4,8-trimethyl analog's molecular weight of 189.25 g/mol (also with 0 rotatable bonds) [2]. The +14 Da increase corresponds to an additional methyl group, which can influence solubility, permeability, and metabolic stability.

Medicinal Chemistry Pharmacokinetics Lead Optimization

4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one Applications


Structure-Activity Relationship (SAR) Studies

The distinct 6,8-dimethyl substitution pattern and higher computed lipophilicity (XLogP3 2.7) [1] make this compound a valuable tool for probing the effects of steric bulk and hydrophobicity on target binding. Its 98% purity ensures reliable SAR data. Use as a comparator to the 4,4,6,7-isomer to map substitution tolerance.

Synthetic Intermediate for Heterocyclic Scaffolds

The dihydroquinolinone core is a versatile intermediate for constructing biologically active molecules . The geminal dimethyl at C4 and the 6,8-dimethyl substitution provide a rigid, sterically defined scaffold that can be further functionalized. The compound's availability at 98% purity supports multi-step synthetic routes.

Physicochemical Benchmarking in Drug Discovery

With a molecular weight of 203.28 g/mol and 0 rotatable bonds [1], this compound serves as a rigid, lipophilic benchmark for evaluating computational models of solubility and permeability. Its XLogP3 of 2.7 [1] places it in a desirable range for CNS drug candidates, making it useful for calibrating in silico ADME predictions.

Photochemical & Toxicological Mechanisms

Class-level evidence suggests that methyl substitution patterns on quinolinone scaffolds can dramatically influence phototoxicity and genotoxicity [2]. This compound, lacking the furan ring of known photosensitizers, can be used to investigate the role of the dihydroquinolinone core in photochemical and toxicological pathways, potentially identifying safer alternatives to furocoumarins.

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